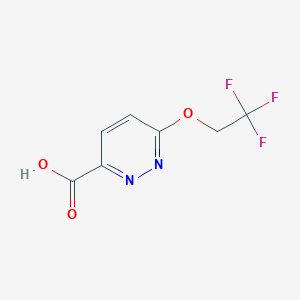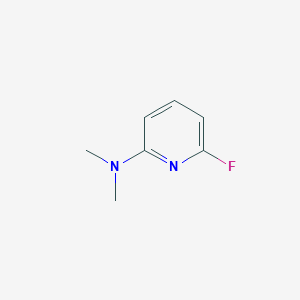
3-(3-Fluoro-4-methoxyphenyl)propanal
Vue d'ensemble
Description
“3-(3-Fluoro-4-methoxyphenyl)propanal” is a chemical compound with the CAS Number: 1036396-31-2 . It has a molecular weight of 182.19 and its IUPAC name is this compound . The compound is typically stored at temperatures below -10°C and is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H11FO2/c1-13-10-5-4-8(3-2-6-12)7-9(10)11/h4-7H,2-3H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a liquid . It has a molecular weight of 182.19 and a molecular formula of C10H11FO2 . The compound is stored at temperatures below -10°C .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity : A study by Nagamani et al. (2018) focused on synthesizing novel compounds from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone, closely related to 3-(3-Fluoro-4-methoxyphenyl)propanal. They found that these compounds exhibited significant antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).
Applications in Dye-Sensitized Solar Cells : Anizaim et al. (2020) designed and synthesized organometallic compounds, including (E)-1-ferrocenyl-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one, for application in dye-sensitized solar cells (DSSCs). Their study highlights the role of such compounds in improving the efficiency of solar cells (Anizaim et al., 2020).
Nonlinear Optical Properties for Optical Limiting : Shetty et al. (2017) synthesized new chalcones, including (2E)-1-(3-fluoro-4-methoxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-one, and investigated their nonlinear optical properties. These compounds showed significant potential for applications in optical limiting, a crucial aspect of laser safety and photonics (Shetty et al., 2017).
Synthesis of Fluorinated Heterocyclic Compounds : Shi et al. (1996) used a compound structurally similar to this compound for the synthesis of various fluorine-bearing heterocyclic compounds. These compounds have implications in pharmaceuticals and material science (Shi, Wang, & Schlosser, 1996).
Fluorescent Probes Sensing pH and Metal Cations : Tanaka et al. (2001) explored the use of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, a compound related to this compound, for developing fluorescent probes. These probes are sensitive to pH changes and can selectively sense magnesium and zinc cations (Tanaka et al., 2001).
Antimicrobial Schiff Bases Synthesis : Puthran et al. (2019) synthesized Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, demonstrating significant antimicrobial activity. Such compounds could be crucial in addressing antibiotic resistance (Puthran et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-13-10-5-4-8(3-2-6-12)7-9(10)11/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBXHIAQLCCJFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


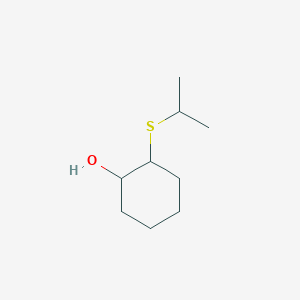
![4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole](/img/structure/B1443398.png)
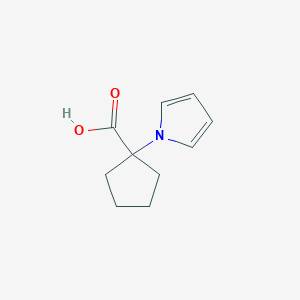
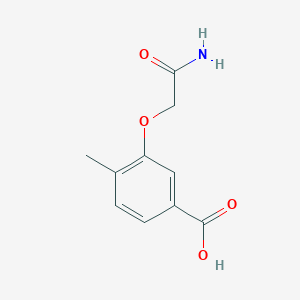



![Acetic acid, 2-[[(3-bromophenyl)methyl]amino]-2-oxo-, ethyl ester](/img/structure/B1443409.png)



